molecular formula C7H16N2O2S B13215653 N-(3-Aminocyclopentyl)ethane-1-sulfonamide

N-(3-Aminocyclopentyl)ethane-1-sulfonamide

Cat. No.: B13215653
M. Wt: 192.28 g/mol
InChI Key: AXUOWRTVHNRMPT-UHFFFAOYSA-N
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Description

N-(3-Aminocyclopentyl)ethane-1-sulfonamide is a sulfonamide derivative with a unique structure that includes a cyclopentyl ring and an ethane sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminocyclopentyl)ethane-1-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents and catalysts to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly and cost-effective reagents is also emphasized to make the process sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminocyclopentyl)ethane-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfenamide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfinamides, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-Aminocyclopentyl)ethane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Aminocyclopentyl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antibacterial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for antibacterial therapy.

    Sulfadiazine: Another sulfonamide used in combination with pyrimethamine for the treatment of toxoplasmosis.

Uniqueness

N-(3-Aminocyclopentyl)ethane-1-sulfonamide is unique due to its cyclopentyl ring, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other sulfonamides and can lead to different pharmacological profiles and applications.

Properties

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

N-(3-aminocyclopentyl)ethanesulfonamide

InChI

InChI=1S/C7H16N2O2S/c1-2-12(10,11)9-7-4-3-6(8)5-7/h6-7,9H,2-5,8H2,1H3

InChI Key

AXUOWRTVHNRMPT-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1CCC(C1)N

Origin of Product

United States

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